N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide
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Overview
Description
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides under basic conditions.
Attachment of the Phenylacetamide Moiety: The phenylacetamide group is attached through amide bond formation, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .
Scientific Research Applications
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity, particularly in targeting specific receptors or enzymes.
Pharmacology: The compound is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. This can result in therapeutic effects, such as anti-inflammatory or analgesic properties .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-2-phenylacetamide
- N-(2-(4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide
- N-(2-(4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide
Uniqueness
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the sulfonyl group, in particular, enhances its solubility and interaction with biological targets .
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c21-18-7-4-8-19(16-18)23-10-12-24(13-11-23)28(26,27)14-9-22-20(25)15-17-5-2-1-3-6-17/h1-8,16H,9-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYAQZKZDOGQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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